1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of an ethoxy group, a trifluoromethyl group, and a phenyl ring attached to a propan-2-one backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-ethoxy-6-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction conditions may vary, but common methods include:
Aldol Condensation: This involves the reaction of the benzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Friedel-Crafts Acylation: This method uses an acid chloride and a Lewis acid catalyst like aluminum chloride to introduce the acyl group onto the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is critical to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a trifluoromethylthio group instead of a trifluoromethyl group.
1-(2-(Trifluoromethoxy)phenyl)propan-2-one: Contains a trifluoromethoxy group instead of an ethoxy group.
1-(3-(Trifluoromethyl)phenyl)-2-propanone: Similar structure but with the trifluoromethyl group in a different position on the aromatic ring.
Uniqueness
1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the ethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties influence its reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H13F3O2 |
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Molecular Weight |
246.22 g/mol |
IUPAC Name |
1-[2-ethoxy-6-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O2/c1-3-17-11-6-4-5-10(12(13,14)15)9(11)7-8(2)16/h4-6H,3,7H2,1-2H3 |
InChI Key |
BBVYIKVCYZEOQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1CC(=O)C)C(F)(F)F |
Origin of Product |
United States |
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